

# Physicochemical Properties of Perfluoroundecanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Perfluoroundecanoic acid*

Cat. No.: *B052710*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Perfluoroundecanoic acid** (PFUA), a long-chain per- and polyfluoroalkyl substance (PFAS). The information is presented to support research, scientific analysis, and drug development activities.

## Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **Perfluoroundecanoic acid**.

Table 1: General and Physical Properties

Property	Value	Reference
Chemical Formula	C <sub>11</sub> HF <sub>21</sub> O <sub>2</sub>	
Molecular Weight	564.09 g/mol	
CAS Number	2058-94-8	
Melting Point	96-101 °C	
Boiling Point	160 °C at 60 mmHg	
Density	~1.757 g/cm <sup>3</sup> (estimate)	
Appearance	White to off-white powder or crystalline solid	

Table 2: Solubility and Partitioning Properties

Property	Value	Reference
Water Solubility	Limited solubility. As a long-chain PFAS, it is expected to have low water solubility.	<a href="#">[1]</a>
Solubility in Organic Solvents	Soluble in methanol. Slightly soluble in DMSO.	
Log K <sub>ow</sub> (Octanol-Water Partition Coefficient)	7.15	
pKa (Acid Dissociation Constant)	Estimated to be around -0.5 to 0.5, indicating it is a strong acid and exists predominantly in its anionic form at physiological pH.	
Vapor Pressure	0.00735 mmHg at 25 °C. Pressures ranged from 0.616 to 99.97 kPa over a temperature range of 112.04 to 237.65 °C.	

## Experimental Protocols

The determination of the physicochemical properties of **Perfluoroundecanoic acid** follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the protocols for key experiments.

### Melting and Boiling Point Determination

Based on OECD Guidelines 102 and 103

- **Melting Point (OECD 102):** The melting point is determined using the capillary method. A small amount of the powdered PFUA is packed into a capillary tube, which is then placed in a calibrated heating apparatus. The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point. Visual observation is aided by a magnifying lens. Differential Scanning Calorimetry (DSC) is an alternative method that measures the heat flow to the sample compared to a reference as a function of temperature. [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Boiling Point (OECD 103):** The dynamic method is commonly used for determining the boiling point of PFAS. The substance is heated, and the temperature at which its vapor pressure equals the ambient pressure is recorded as the boiling point. This is often done under reduced pressure to avoid decomposition of the substance at high temperatures. The ebulliometer method, which measures the boiling point by observing the temperature at which a liquid and its vapor are in equilibrium, is also applicable. [\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

### Water Solubility

Based on OECD Guideline 105

The flask method is suitable for determining the water solubility of PFUA. A supersaturated solution of PFUA in a suitable solvent (e.g., methanol) is prepared and then evaporated to leave a thin film of the substance on the inner surface of a flask. A known volume of water is added, and the flask is agitated at a constant temperature until equilibrium is reached. The concentration of PFUA in the aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This concentration represents the water solubility of the compound. [\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Octanol-Water Partition Coefficient (Log K<sub>ow</sub>)

Based on OECD Guideline 107 (Shake Flask Method)

The shake flask method involves dissolving PFUA in a mixture of n-octanol and water that have been pre-saturated with each other. The mixture is shaken in a vessel at a constant temperature until partitioning equilibrium is achieved. The phases are then separated by centrifugation, and the concentration of PFUA in both the n-octanol and water phases is determined using an appropriate analytical technique like HPLC-MS. The partition coefficient (K<sub>ow</sub>) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as Log K<sub>ow</sub>.<sup>[14][17][18][19][20]</sup>

## Dissociation Constant (pKa)

Based on OECD Guideline 112

The acid dissociation constant (pKa) of PFUA can be determined by potentiometric titration. A solution of PFUA in water or a suitable co-solvent is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the pH at the half-equivalence point of the titration curve. Due to the strong acidity of PFUA, specialized techniques and co-solvents may be necessary to obtain an accurate measurement.<sup>[21][22][23][24][25]</sup>

## Vapor Pressure

Based on OECD Guideline 104

The vapor pressure of PFUA can be determined using the dynamic method. In this method, the substance is heated in a system where the pressure is controlled. The temperature at which the substance begins to boil is measured at various controlled pressures. The vapor pressure at a given temperature is the pressure at which boiling is observed. A plot of the logarithm of the vapor pressure versus the inverse of the absolute temperature can be used to extrapolate the vapor pressure at other temperatures.<sup>[26][27][28][29][30]</sup>

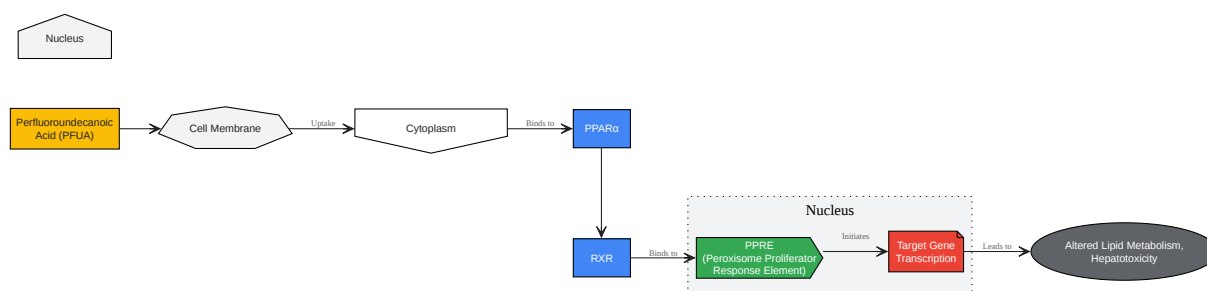
## Signaling Pathways and Toxicological Mechanisms

Long-chain PFAS, including PFUA, are known to interact with various biological pathways, leading to a range of toxicological effects. Two prominent pathways are the activation of

nuclear receptors and the disruption of immune signaling.

## Peroxisome Proliferator-Activated Receptor Alpha (PPAR $\alpha$ ) Activation

**Perfluoroundecanoic acid**, like other long-chain PFAS, is a known activator of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR $\alpha$ ).<sup>[31][32][33]</sup> This nuclear receptor plays a crucial role in lipid metabolism and homeostasis. Activation of PPAR $\alpha$  by PFUA can lead to altered gene expression related to fatty acid oxidation and transport, potentially causing hepatotoxicity and dyslipidemia.<sup>[33][34]</sup>



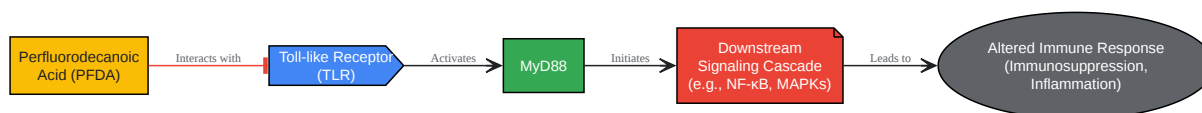
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Caption: PPAR $\alpha$  activation pathway by **Perfluoroundecanoic acid**.

## Toll-like Receptor (TLR) Signaling Pathway Disruption

Recent studies on Perfluorodecanoic acid (PFDA), a structurally similar long-chain PFAS, have shown that it can disrupt the Toll-like Receptor (TLR) signaling pathway.<sup>[35][36][37][38][39]</sup> This pathway is a critical component of the innate immune system. Dysregulation of TLR signaling

by long-chain PFAS can lead to immunosuppression, inflammation, and an increased susceptibility to infections.



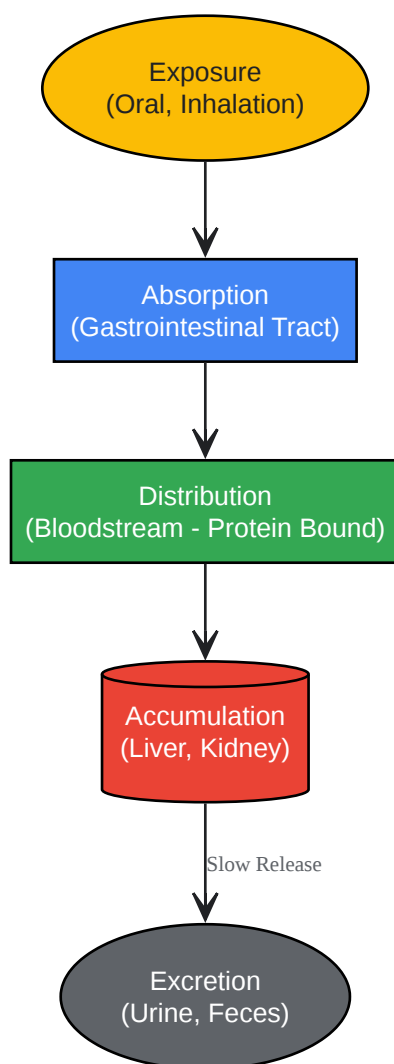
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Caption: Disruption of the TLR signaling pathway by long-chain PFAS.

## Toxicokinetics of Perfluoroundecanoic Acid

The toxicokinetics of PFUA, including its absorption, distribution, metabolism, and excretion (ADME), are critical for understanding its biological effects.

- **Absorption:** Following oral exposure, long-chain PFAS like PFUA are readily absorbed from the gastrointestinal tract.<sup>[40][41][42]</sup> Dermal absorption is generally considered to be low.
- **Distribution:** Once absorbed, PFUA binds to plasma proteins, primarily albumin, and is distributed throughout the body. It tends to accumulate in protein-rich tissues such as the liver, kidney, and blood.<sup>[40][43][44][45]</sup>
- **Metabolism:** Perfluoroalkyl substances are highly resistant to metabolic degradation due to the strength of the carbon-fluorine bond. Therefore, PFUA is not significantly metabolized in the body.
- **Excretion:** Elimination of PFUA from the body is very slow, with half-lives in humans estimated to be several years. Excretion occurs primarily through the urine and feces.<sup>[40]</sup>



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Caption: General toxicokinetic pathway of **Perfluoroundecanoic acid**.

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